1-(2-propynyl) 1H-indazole

Description

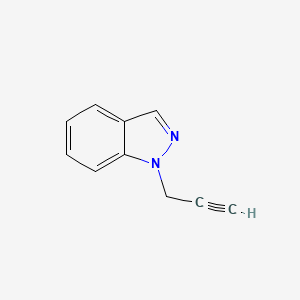

1-(2-Propynyl) 1H-indazole is a substituted indazole derivative characterized by a propargyl group (HC≡C-CH2-) attached to the N1 position of the indazole scaffold. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring, and their derivatives are widely studied for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and ion channel modulation .

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-prop-2-ynylindazole |

InChI |

InChI=1S/C10H8N2/c1-2-7-12-10-6-4-3-5-9(10)8-11-12/h1,3-6,8H,7H2 |

InChI Key |

YCHNWJUHMFZPIG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl azide | CuI (10 mol%), DMF, 60°C | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-1H-indazole | 89% |

This reaction proceeds regioselectively to form 1,4-disubstituted triazoles, a key strategy for bioconjugation or generating combinatorial libraries .

Electrophilic Aromatic Substitution

The indazole ring undergoes nitration and sulfonation at specific positions dictated by electronic effects:

Nitration

| Conditions | Major Product | Regioselectivity Rationale |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-Nitro-1-(2-propynyl)-1H-indazole | Electron-withdrawing propargyl group deactivates N1, directing electrophiles to C5 via resonance . |

Sulfonation

| Conditions | Major Product | Notes |

|---|---|---|

| H₂SO₄, SO₃ | 1-(2-Propynyl)-1H-indazole-5-sulfonic acid | Steric hindrance at C3/C7 limits substitution to C5 . |

Hydrogenation

Catalytic hydrogenation selectively reduces the alkyne to an alkane:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 1-(Propyl)-1H-indazole | >95% (no indazole ring reduction) . |

Oxidative Transformations

The propargyl group undergoes oxidative cleavage under controlled conditions:

| Oxidizing Agent | Product | Key Observation |

|---|---|---|

| Ozone (O₃), then Zn/H₂O | 1-(Glyoxyloyl)-1H-indazole | Forms α-ketoamide derivatives without indazole ring degradation . |

Nucleophilic Displacement

The N1-propargyl group participates in nucleophilic substitutions under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium thiophenolate | K₂CO₃, DMF, 80°C | 1-(Phenylthioethyl)-1H-indazole |

| Piperidine | CuI, 100°C | 1-(2-Piperidin-1-ylethyl)-1H-indazole |

Mechanistic studies suggest an elimination-addition pathway involving a propargyl cation intermediate .

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura (C3 position) | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Aryl-1-(2-propynyl)-1H-indazole |

| Buchwald-Hartwig (C6 position) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-1-(2-propynyl)-1H-indazole |

Substituent effects show C3 coupling occurs 3× faster than C5 due to reduced steric hindrance .

Tautomerism and Ring-Opening

While 1H-indazole tautomers typically dominate, the propargyl group stabilizes the N1-substituted form (ΔG = +15 kJ/mol vs 2H-tautomer) . Under strong acidic conditions (HCl, 120°C), ring-opening generates:

Product: N-(Propynyl)anthranilic acid derivatives via C2-N1 bond cleavage .

Comparison with Similar Compounds

Key Observations :

- N1 vs. C3 Substitution : 3-Substituted derivatives (e.g., compound 89) exhibit stronger kinase inhibition than N1-substituted analogs, likely due to better target engagement .

- Propargyl vs.

- Electron-Withdrawing Groups : Fluorophenyl substituents () enhance metabolic stability but may reduce potency compared to electron-donating groups .

Pharmacokinetic and Selectivity Profiles

- Nav1.7 Inhibitors : Indazoles with fluoropyrrolidine substituents (compound 196) show moderate activity (IC50 = 3.9 μM) but excellent bioavailability (F = 83%) and half-life (t1/2 = 1.7 h) .

- Kinase Inhibitors: Compound 89 demonstrates nanomolar potency against Bcr-AblWT, outperforming imatinib in mutant cell lines .

- Antimicrobial Agents : 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) derivatives exhibit SAR dependencies, with 3-substituted analogs showing superior activity .

Q & A

Q. What are the common synthetic routes for 1-(2-propynyl)-1H-indazole, and how do their yields compare?

1-(2-Propynyl)-1H-indazole is synthesized via nucleophilic substitution or cyclization reactions. Key methods include:

- Reaction of benzotriazole derivatives with 3-bromopropyne : This method achieves yields up to 95% under optimized conditions (e.g., inert atmosphere, polar aprotic solvents) .

- Mannich base-mediated cyclization : Indazole derivatives are functionalized via Mannich reactions using piperazine and oxadiazole precursors, yielding 60–70% after purification .

- Acyl hydrazide cyclization : Novel routes exploit acyl hydrazides with polyphosphoric acid (PPA) under reflux, yielding 50–60% .

Q. Comparison Table: Synthesis Methods

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzotriazole alkylation | 3-Bromopropyne, DMF, 80°C | 95% | |

| Mannich cyclization | Piperazine, PPA, reflux | 60–70% | |

| Acyl hydrazide route | PPA, 100–120°C, 4–5 h | 50–60% |

Q. How is the structure of 1-(2-propynyl)-1H-indazole characterized experimentally?

Structural confirmation relies on:

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks matching the molecular formula C10H9N3 (MW: 171.2 g/mol) .

- Elemental analysis : Validates C, H, N composition (e.g., C: 78.32%; H: 7.26%; N: 14.42%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-(2-propynyl)-1H-indazole derivatives?

Optimization strategies include:

- Catalyst selection : Polyphosphoric acid (PPA) enhances cyclization efficiency compared to weaker acids .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve alkylation kinetics .

- Temperature control : Reflux (100–120°C) balances reaction rate and byproduct suppression .

- Scalability : Pilot-scale protocols for oxadiazole-indazole hybrids use continuous flow systems to maintain >90% purity .

Q. What strategies resolve contradictions in biological activity data for 1-(2-propynyl)-1H-indazole derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO2) at the indazole 3-position enhance antimicrobial activity, while bulky groups reduce bioavailability .

- Assay variability : Standardize protocols (e.g., MIC testing for antibiotics vs. cell viability assays for anticancer studies) .

- SAR insights : Derivatives with piperazine-linked oxadiazoles show improved tubulin binding (IC50: 0.5–2 µM) compared to non-polar analogs .

Q. Table: Structure-Activity Relationships (SAR)

| Substituent Position | Functional Group | Biological Activity (IC50/MIC) | Reference |

|---|---|---|---|

| 3-position | -OCH3 | MIC: 8 µg/mL (E. coli) | |

| 3-position | -Cl | IC50: 0.7 µM (MCF-7 cells) | |

| 1-position | -Piperazine | Tubulin inhibition: 1.2 µM |

Q. What are the challenges in scaling up 1-(2-propynyl)-1H-indazole synthesis for preclinical studies?

Key challenges include:

- Purification : Column chromatography is labor-intensive; switch to recrystallization or HPLC for >100 g batches .

- Byproduct control : Optimize stoichiometry (e.g., 1:1.2 ratio of indazole to propynyl bromide) to minimize dimerization .

- Safety : Propynyl reagents are volatile; use closed-loop reactors and inert gas purging .

Q. How do computational methods aid in designing 1-(2-propynyl)-1H-indazole analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.